molecular formula C23H24N2O8S2 B2818639 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid CAS No. 380194-98-9

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid

Cat. No.: B2818639
CAS No.: 380194-98-9
M. Wt: 520.57
InChI Key: TUULOZKOYXUBCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 4-ethoxyaniline, followed by coupling with 3,5-diaminobenzoic acid under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, affecting their activity and function . Additionally, the aromatic rings can participate in π-π interactions, further influencing molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is unique due to its ethoxy groups, which provide distinct electronic and steric properties. These characteristics make it particularly useful in specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,5-bis[(4-ethoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O8S2/c1-3-32-19-5-9-21(10-6-19)34(28,29)24-17-13-16(23(26)27)14-18(15-17)25-35(30,31)22-11-7-20(8-12-22)33-4-2/h5-15,24-25H,3-4H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUULOZKOYXUBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>78.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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